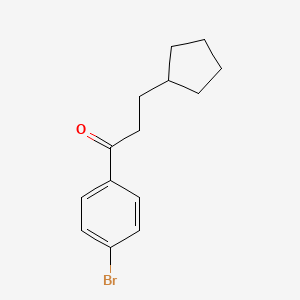![molecular formula C9H4F6O3S B12606409 3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647857-14-5](/img/structure/B12606409.png)
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethoxy and trifluoromethylsulfanyl groups in its structure imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of these functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic protodeboronation of pinacol boronic esters have been explored for the efficient synthesis of related compounds . These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethoxy and trifluoromethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of functionalized benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid has diverse applications in scientific research:
Biology: The compound’s unique functional groups make it valuable in the study of biological systems and interactions.
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biomolecules . These interactions can modulate biological pathways, leading to various effects depending on the context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the trifluoromethoxy and trifluoromethylsulfanyl groups.
3-(Trifluoromethoxy)benzoic acid: Similar in structure but without the trifluoromethylsulfanyl group.
Uniqueness
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid stands out due to the presence of both trifluoromethoxy and trifluoromethylsulfanyl groups, which impart unique chemical properties
Propiedades
Número CAS |
647857-14-5 |
|---|---|
Fórmula molecular |
C9H4F6O3S |
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3S/c10-8(11,12)18-5-3-4(7(16)17)1-2-6(5)19-9(13,14)15/h1-3H,(H,16,17) |
Clave InChI |
MGKCUSNPXPDYSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


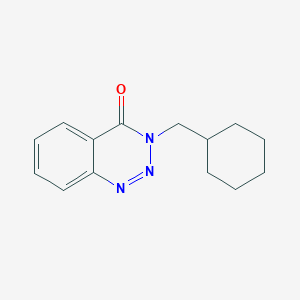
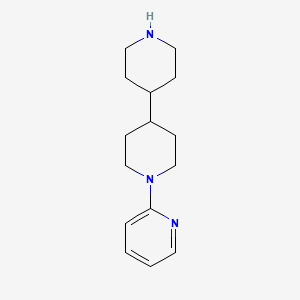


![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)

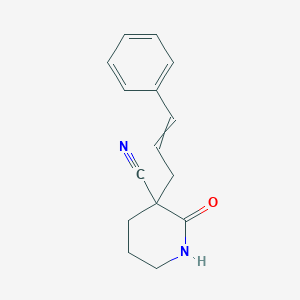

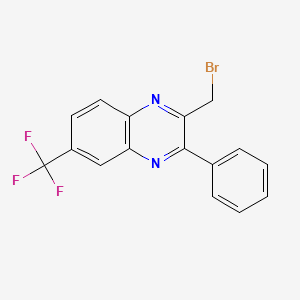
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)

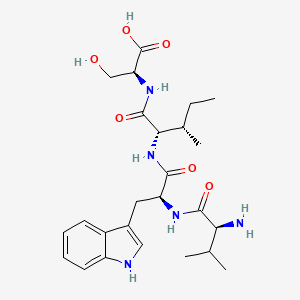
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
